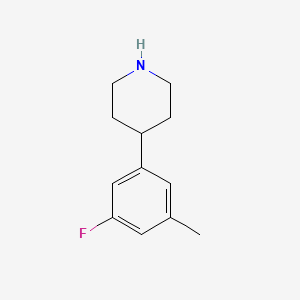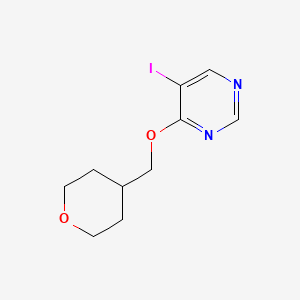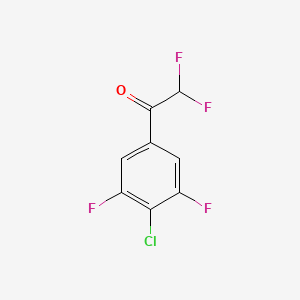
Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3,5-difluorophenyl)ethanone, with the chemical formula C8H5ClF2O, is an organic compound. Its IUPAC name reflects its structure: 1-(4-chloro-3,5-difluorophenyl)ethanone . This compound belongs to the ketone functional group and contains a chloro-substituted phenyl ring.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to the formation of 1-(4-chloro-3,5-difluorophenyl)ethanone. One common method involves the reaction of 5-bromo-2-fluoro-1,3-dichlorobenzene with isopropylmagnesium chloride lithium chloride complex in tetrahydrofuran (THF) . The reaction proceeds as follows:
5-Bromo-2-fluoro-1,3-dichlorobenzene+Isopropylmagnesium chloride lithium chloride complex→1-(4-chloro-3,5-difluorophenyl)ethanone
Industrial Production:: The industrial production methods may involve variations of the above synthetic route, optimized for large-scale production.
Analyse Des Réactions Chimiques
1-(4-Chloro-3,5-difluorophenyl)ethanone participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction reactions can yield secondary alcohols or other reduced derivatives.
Substitution: The chlorine and fluorine atoms make it susceptible to nucleophilic substitution reactions. Common reagents include Grignard reagents, reducing agents, and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chloro-3,5-difluorophenyl)ethanone finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism by which 1-(4-chloro-3,5-difluorophenyl)ethanone exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
While 1-(4-Chloro-3,5-difluorophenyl)ethanone is unique due to its specific halogen substitution pattern, similar compounds include other aryl ketones and halogenated derivatives.
Propriétés
Numéro CAS |
1823324-57-7 |
|---|---|
Formule moléculaire |
C8H3ClF4O |
Poids moléculaire |
226.55 g/mol |
Nom IUPAC |
1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-6-4(10)1-3(2-5(6)11)7(14)8(12)13/h1-2,8H |
Clé InChI |
WXDBGGQBFFHURA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



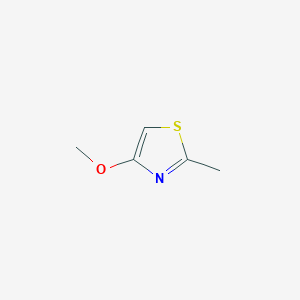
![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
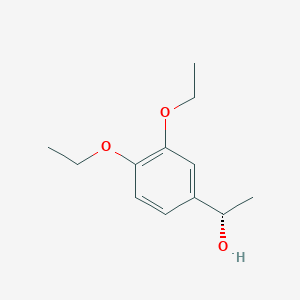
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
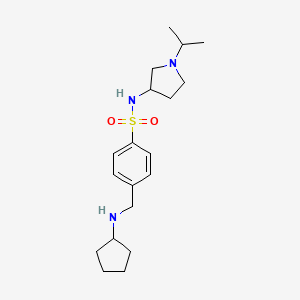


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
